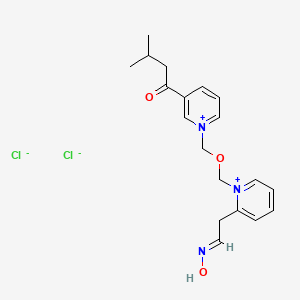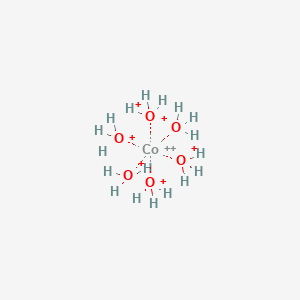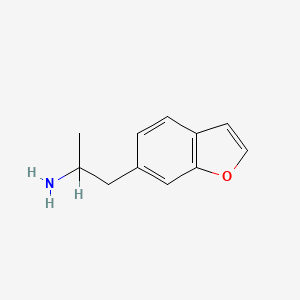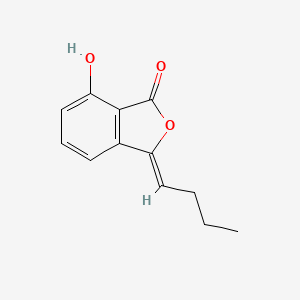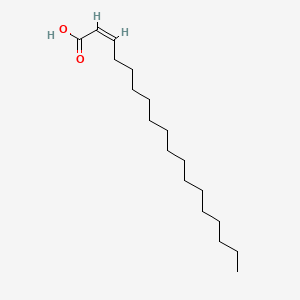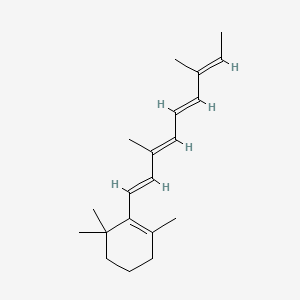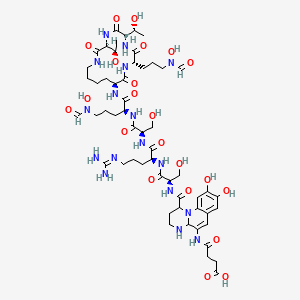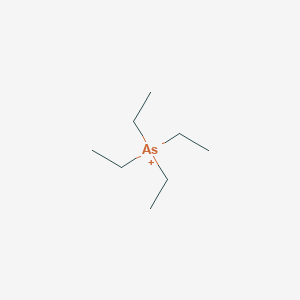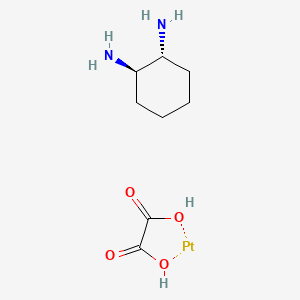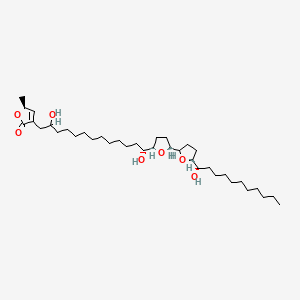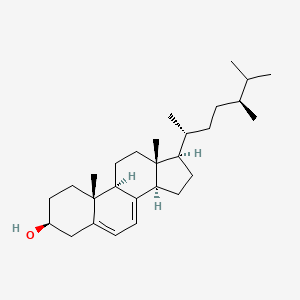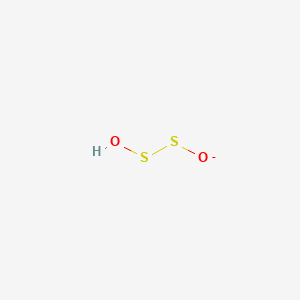
Disulfanediolate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanediolate(1-) is a sulfur oxoanion and an inorganic disulfide. It is a conjugate base of a disulfanediol. It is a conjugate acid of a disulfanediolate(2-).
Aplicaciones Científicas De Investigación
1. Nanocatalysts in Oxidative Coupling of Thiols
Disulfanediolate(1-) derivatives, specifically disulfides or disulfanes, play a crucial role in the oxidative coupling of thiols. Their formation is facilitated by nanocatalysts, highlighting their importance in organic synthetic chemistry, with applications in pharmaceuticals, agriculture, and as synthetic intermediates (Shiri, Ghorbani‐Choghamarani, & Kazemi, 2017).
2. Complexation of Heavy Metals
Disulfanediolate(1-) compounds, particularly in the form of disulfides or disulfanes, are significant in complexing heavy metals like mercury (Hg(II)) in soil. Their ability to form stable complexes with heavy metals is critical in understanding soil chemistry and environmental science (Xia et al., 1999).
3. Hydrogen Sulfide Liberation in Winemaking
In the context of winemaking, disulfanediolate(1-) compounds such as diorganopolysulfanes are involved in the liberation of hydrogen sulfide. They act as latent sources of H2S during post-bottling storage, impacting the quality and sensory characteristics of wine (Bekker et al., 2018).
4. Thiol-triggered H2S Release and Cell Proliferation
Studies on benzyl polysulfides have shown that compounds containing sulfane sulfur, including forms of disulfanediolate(1-), are involved in thiol-triggered H2S release. This release plays a role in cellular signaling pathways and affects cell proliferation (Bolton et al., 2019).
5. Synthesis and Characterization of Disulfide Polymers
Disulfanediolate(1-) is key in the synthesis of disulfide polymers. These polymers, created using benign systems like air and hydrogen peroxide, have applications in a variety of fields including material engineering and biomedical applications (Rosenthal, Puskas, & Wesdemiotis, 2012).
6. Development of Fluorescent Probes
Disulfanediolate(1-) derivatives are instrumental in the development of fluorescent probes for detecting sulfane sulfur species. These probes are used for bioimaging sulfane sulfurs in living cells, demonstrating the compound's utility in biological and chemical research (Chen et al., 2013).
7. Reversible Disulfide Formation in Polymer Networks
The thiol–disulphide equilibrium, involving disulfanediolate(1-) compounds, is central to the development of responsive materials in polymer-based soft materials. This chemistry is used in advanced drug delivery systems, bioartificial implants, and self-healing polymers (Gyarmati, Némethy, & Szilágyi, 2013).
Propiedades
Fórmula molecular |
HO2S2- |
|---|---|
Peso molecular |
97.14 g/mol |
InChI |
InChI=1S/H2O2S2/c1-3-4-2/h1-2H/p-1 |
Clave InChI |
JARODAOQOSWMRF-UHFFFAOYSA-M |
SMILES canónico |
OSS[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
